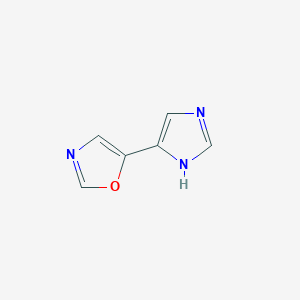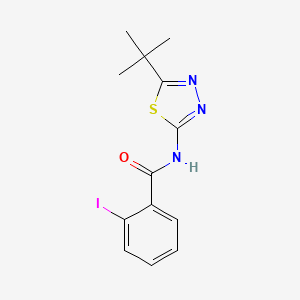
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of difluoro and trifluoromethyl groups attached to a benzene ring, along with a propionaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) typically involves the introduction of difluoro and trifluoromethyl groups onto a benzene ring, followed by the addition of a propionaldehyde group. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Aldol Condensation: The propionaldehyde group can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by aldol condensation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand the interaction of fluorinated compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) involves its interaction with molecular targets through its functional groups. The difluoro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzenepropanal: Lacks the difluoro and trifluoromethyl groups.
2,5-Difluorobenzenepropanal: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenepropanal: Lacks the difluoro groups.
Uniqueness: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications.
Eigenschaften
CAS-Nummer |
1036396-41-4 |
|---|---|
Molekularformel |
C10H7F5O |
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
3-[2,5-difluoro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7F5O/c11-8-5-7(10(13,14)15)9(12)4-6(8)2-1-3-16/h3-5H,1-2H2 |
InChI-Schlüssel |
IFHMNZWVCWWYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)








![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)


![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)
